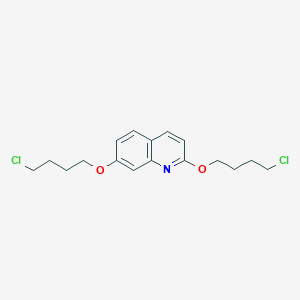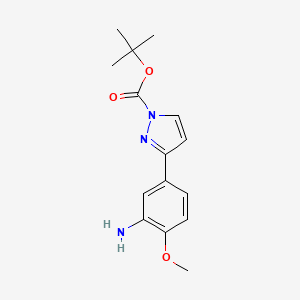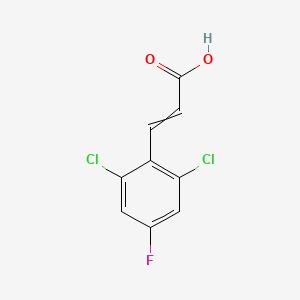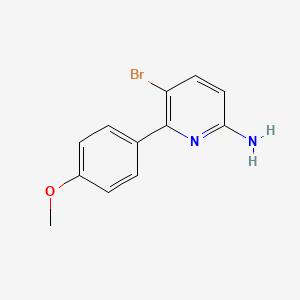
5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine
Übersicht
Beschreibung
5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine, also known as 5-Bromo-6-Methoxy-Pyridin-2-Ylamine, is a chemical compound that has a variety of applications in the scientific research field. It is a white solid with a melting point of 162°C and a boiling point of 308°C. This compound has been used in the synthesis of a range of compounds and has been studied for its biochemical and physiological effects on various organisms. In We will also discuss the potential future directions of this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Heterocyclic Chemistry
5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine and its derivatives have been utilized in the synthesis of various heterocyclic compounds. Martins (2002) discusses the regiospecific allylic bromination of related compounds, highlighting their usefulness in heterocyclic synthesis, demonstrating the compound's relevance in creating new molecular structures (Martins, 2002).
Antiviral Research
A study by Hocková et al. (2003) explores the antiviral activity of pyrimidine derivatives, where the use of 5-bromo derivatives in the synthesis of compounds showed potential antiretroviral activities, highlighting the compound's role in developing antiviral drugs (Hocková et al., 2003).
Photophysicochemical Properties
Öncül et al. (2021) synthesized novel zinc(II) phthalocyanine compounds with derivatives of this compound, demonstrating its significance in studying photophysical and photochemical properties, particularly in photocatalytic applications (Öncül et al., 2021).
Antimicrobial and Anticancer Properties
Bogdanowicz et al. (2013) used 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a related compound, in synthesizing cyanopyridine derivatives, which exhibited significant antimicrobial activity, indicating the potential of these compounds in antimicrobial research (Bogdanowicz et al., 2013). Furthermore, Demirci and Demirbas (2019) synthesized novel Mannich bases starting from a related compound, demonstrating moderate cytotoxic activity against prostate cancer cells, underscoring its utility in cancer research (Demirci & Demirbas, 2019).
Other Applications
The versatility of this compound extends to other areas as well, such as in the development of novel dicationic imidazo[1,2-a]pyridines with potential as antiprotozoal agents, as explored by Ismail et al. (2004) (Ismail et al., 2004).
Eigenschaften
IUPAC Name |
5-bromo-6-(4-methoxyphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15-12/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZAUZWKWIFBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



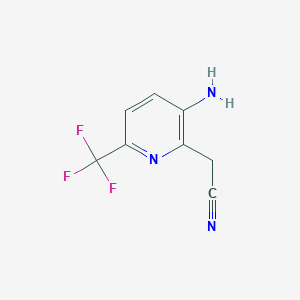

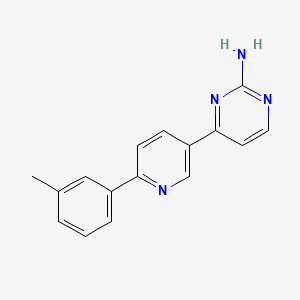
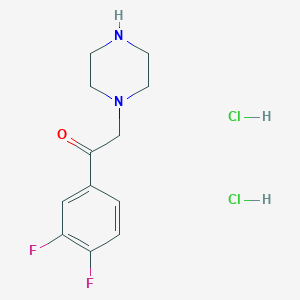
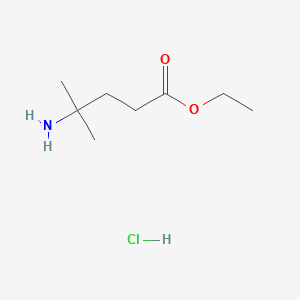

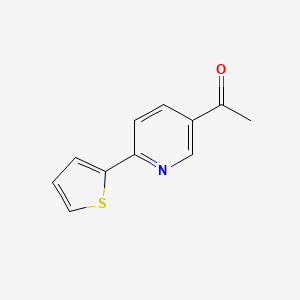
![3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde](/img/structure/B1412750.png)
![4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412751.png)


